molecular formula C20H21N2O4P B11404096 dimethyl {5-(benzylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

dimethyl {5-(benzylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11404096
M. Wt: 384.4 g/mol
InChI Key: SEBKKQHLTVDYGH-BUHFOSPRSA-N
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Description

DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with a molecular formula of C20H21N2O3P. It is characterized by the presence of an oxazole ring, a benzylamino group, and a phenylethenyl group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzylamino and phenylethenyl groups via substitution reactions. The final step involves the phosphorylation of the oxazole ring to introduce the phosphonate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The benzylamino and phenylethenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new groups to the benzylamino or phenylethenyl moieties.

Scientific Research Applications

DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE exerts its effects involves interactions with specific molecular targets. The oxazole ring and attached functional groups can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL [5-(BENZYLAMINO)-2-METHYL-1,3-OXAZOL-4-YL]PHOSPHONATE
  • DIMETHYL [5-(BENZYLAMINO)-2-ETHYL-1,3-OXAZOL-4-YL]PHOSPHONATE

Uniqueness

DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE stands out due to the presence of the phenylethenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21N2O4P

Molecular Weight

384.4 g/mol

IUPAC Name

N-benzyl-4-dimethoxyphosphoryl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21N2O4P/c1-24-27(23,25-2)20-19(21-15-17-11-7-4-8-12-17)26-18(22-20)14-13-16-9-5-3-6-10-16/h3-14,21H,15H2,1-2H3/b14-13+

InChI Key

SEBKKQHLTVDYGH-BUHFOSPRSA-N

Isomeric SMILES

COP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=CC=C3)OC

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=CC=C3)OC

Origin of Product

United States

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